N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline

Description

IUPAC Nomenclature and Chemical Identity

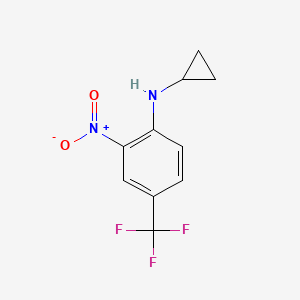

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline follows systematic nomenclature principles established by the International Union of Pure and Applied Chemistry for aromatic amine compounds containing multiple substituents. The compound's systematic name reflects the specific positioning of functional groups on the benzene ring, with the cyclopropyl group attached to the nitrogen atom of the aniline moiety, a nitro group at the ortho position (position 2), and a trifluoromethyl group at the para position (position 4) relative to the amino group. The Chemical Abstracts Service has assigned this compound the registry number 887351-41-9, providing a unique identifier for chemical databases and commercial suppliers.

The molecular structure can be represented through various chemical notation systems that capture different aspects of its connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation appears as C1CC1NC2=C(C=C(C=C2)C(F)(F)F)N+[O-], clearly indicating the cyclopropyl ring attachment to the nitrogen atom and the arrangement of substituents on the aromatic ring. The International Chemical Identifier string provides a standardized format: InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-4-8(14-7-2-3-7)9(5-6)15(16)17/h1,4-5,7,14H,2-3H2, which enables precise structural identification across different chemical databases and computational platforms.

Alternative nomenclature systems recognize this compound through various synonyms, including N-Cyclopropyl-2-nitro-4-trifluoromethylaniline and Benzenamine, N-cyclopropyl-2-nitro-4-(trifluoromethyl), reflecting different naming conventions used in chemical literature and commercial catalogs. The molecular formula C₁₀H₉F₃N₂O₂ indicates the presence of ten carbon atoms, nine hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms, with the trifluoromethyl group contributing significantly to the compound's molecular weight and electronic properties.

Properties

IUPAC Name |

N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3N2O2/c11-10(12,13)6-1-4-8(14-7-2-3-7)9(5-6)15(16)17/h1,4-5,7,14H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYYMXQIRKBFDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589556 | |

| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887351-41-9 | |

| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887351-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution of 4-Chloro-3-nitrobenzotrifluoride

- Starting Material : 4-chloro-3-nitrobenzotrifluoride.

- Reaction : Treatment with excess aqueous ammonia under elevated temperatures (80–150°C, optimally 100–120°C) to substitute the chlorine atom with an amino group.

- Catalyst : Copper catalysts such as copper(II) carbonate or copper(I) oxide can be employed to enhance reaction efficiency.

- Process : The reaction is typically carried out in stainless steel autoclaves under pressure (~11 bar) for several hours.

- Yield and Purity : Yields of 98–99% with purity greater than 98% (HPLC) are reported.

- Recycling : The ammoniacal mother liquor can be recycled into subsequent batches after fortification with ammonia and starting material addition, improving process sustainability.

| Parameter | Details |

|---|---|

| Temperature | 80–150°C (optimal 100–120°C) |

| Pressure | ~11 bar |

| Catalyst | Cu(II) carbonate or Cu(I) oxide |

| Ammonia molar excess | 200–1000 mol-% relative to substrate |

| Reaction time | ~6 hours |

| Yield | 98–99% |

| Purity | >98% (HPLC) |

Introduction of the N-Cyclopropyl Group

The key step to obtain this compound is the selective substitution of the aniline nitrogen with a cyclopropyl moiety.

Selective Amination Using Cyclopropylamine

- General Strategy : Aromatic nitro compounds bearing halogen substituents undergo nucleophilic aromatic substitution with cyclopropylamine to afford N-cyclopropyl derivatives.

- Substrate Specificity : Nitrobenzenes substituted with halogens (fluorine, chlorine) in positions adjacent to the amino group are preferred for selective substitution.

- Reaction Conditions : The reaction is typically performed in polar solvents under controlled temperature (0–5°C during addition to control exotherm), followed by stirring at ambient temperature.

- Workup : The product is isolated by filtration, washing, and drying. Acidic or basic hydrolysis may be employed to remove protecting groups or convert intermediates.

- Yields : Reported yields for similar N-cyclopropyl nitroanilines range from 70% to over 90%, depending on the specific substrate and reaction parameters.

| Step | Description |

|---|---|

| Starting Material | 2-nitro-4-(trifluoromethyl)aniline or analogs |

| Reagent | Cyclopropylamine |

| Solvent | Polar aprotic or protic solvents |

| Temperature | 0–5°C during addition, then room temperature |

| Reaction Time | 15 min to several hours |

| Workup | Filtration, washing, drying |

| Yield | 70–90% |

Source: Patent EP0430847A1 (procedure for related N-cyclopropyl fluoroanilines)

Multi-Step Synthesis Pathway Summary

The synthesis of this compound can be summarized as follows:

| Step | Reaction Type | Starting Material | Key Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 4-chloro-3-nitrobenzotrifluoride | NH3 (excess), Cu catalyst, 100–120°C, pressure | 2-nitro-4-(trifluoromethyl)aniline | 98–99 |

| 2 | N-alkylation (amine substitution) | 2-nitro-4-(trifluoromethyl)aniline | Cyclopropylamine, 0–5°C addition, polar solvent | This compound | 70–90 |

Research Findings and Practical Considerations

- Catalyst Use : Copper catalysts significantly improve the substitution of chlorine by ammonia, facilitating high yields and selectivity.

- Temperature Control : Maintaining controlled temperatures during the cyclopropylamine addition is crucial to prevent side reactions and ensure product purity.

- Recycling of Reaction Media : Recycling of ammoniacal mother liquors reduces waste and improves process economics.

- Purification : High purity (>98%) is achievable with standard crystallization and washing steps, suitable for pharmaceutical-grade intermediates.

- Industrial Scale : The process is amenable to continuous operation with appropriate reactor design, as indicated in patent literature.

Scientific Research Applications

Medicinal Chemistry

CPTFAn has been investigated for its role as a potential pharmacophore in drug development. Its unique structural features, including the trifluoromethyl group, enhance lipophilicity and metabolic stability, making it a candidate for various therapeutic targets.

- Case Study : In studies related to the inhibition of specific oncogenes, compounds similar to CPTFAn have demonstrated significant inhibition rates in high-throughput screening assays, indicating its potential as a lead compound in cancer therapy .

Organic Synthesis

CPTFAn serves as a versatile building block in organic synthesis. The presence of the nitro and trifluoromethyl groups allows for diverse functionalization pathways.

- Synthesis Example : The nitration of N-cyclopropyl-N-(trifluoromethyl)aniline can yield CPTFAn, which can further undergo reduction or substitution reactions to generate more complex derivatives used in pharmaceuticals.

Material Science

Due to its unique electronic properties, CPTFAn is being explored for applications in materials science, particularly in the development of specialty polymers and coatings.

- Application Insight : The trifluoromethyl group imparts desirable properties such as chemical resistance and thermal stability to materials synthesized from CPTFAn derivatives .

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| CPTFAn | MYC oncogene | 21.5 | |

| Related Trifluoromethyl | Various | 15.0 | |

| Pentafluorosulfanyl | MYC oncogene | 4.5 |

Table 2: Synthesis Pathways

| Reaction Type | Starting Material | Product | Yield (%) |

|---|---|---|---|

| Nitration | N-Cyclopropyl-N-(trifluoromethyl)aniline | This compound | 60 |

| Reduction | This compound | N-Cyclopropyl-2-amino-4-(trifluoromethyl)aniline | 75 |

| Substitution | This compound + Halide | N-Cyclopropyl-substituted derivative | Varies |

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

- N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

- 4-Nitro-2-(trifluoromethyl)aniline

- 2-Nitro-4-(trifluoromethyl)benzonitrile

Comparison: N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is unique due to the position of its functional groups, which can significantly influence its reactivity and applications. For instance, the presence of the cyclopropyl group can affect the compound’s stability and its interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific research purposes .

Biological Activity

N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, exploring its mechanisms, interactions, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups that contribute to its biological activity:

- Cyclopropyl group : Enhances lipophilicity and may influence interaction with biological membranes.

- Nitro group : Often associated with biological activity, particularly in drug design.

- Trifluoromethyl group : Known to increase metabolic stability and alter the electronic properties of the molecule.

The molecular formula for this compound is , with a molecular weight of 246.19 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in critical disease pathways. The trifluoromethyl group enhances binding affinity to these targets, potentially increasing efficacy as a pharmaceutical agent .

- Receptor Binding : The compound's lipophilicity allows it to effectively interact with lipid membranes, which can modulate receptor activity and lead to various biological effects .

- Antimicrobial and Anticancer Properties : Similar compounds have shown anti-inflammatory, antimicrobial, and anticancer properties, indicating potential therapeutic applications for this compound .

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Exhibits potential against various microbial strains; specific assays needed. |

| Anticancer | Similar structures show promise in inhibiting tumor growth; further studies required. |

| Enzyme Inhibition | Preliminary data indicate inhibition of key enzymes involved in disease pathways. |

Case Studies and Research Findings

Q & A

Q. How do steric effects from the cyclopropyl group impact supramolecular assembly in crystal packing?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.